Ammonium hexachloroiridate(IV)

Description

Properties

IUPAC Name |

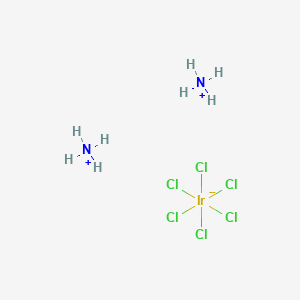

diazanium;hexachloroiridium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.Ir.2H3N/h6*1H;;2*1H3/q;;;;;;+4;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNOUTCTZQNGEN-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].Cl[Ir-2](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H8IrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70937632 | |

| Record name | Diammonium hexachloroiridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70937632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark red powder, slightly soluble in water; [MSDSonline] | |

| Record name | Ammonium chloroiridate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7944 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16940-92-4 | |

| Record name | Iridate(2-), hexachloro-, ammonium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diammonium hexachloroiridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70937632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diammonium hexachloroiridate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to Ammonium Hexachloroiridate(IV)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity and Properties

Ammonium (B1175870) hexachloroiridate(IV), with the CAS Number 16940-92-4 , is an inorganic compound that serves as a significant source of iridium for a multitude of applications in research and development.[1][2] Also known as iridium(IV)-ammonium chloride, this dark red to black solid is a commercially important iridium compound.[3][4] It is characterized by its octahedral [IrCl6]2- anion and two ammonium cations.[3]

This technical guide provides a comprehensive overview of the key properties of ammonium hexachloroiridate(IV), detailed experimental protocols for its application in nanotechnology and catalysis, and standardized methods for evaluating its biological activity, which is of particular interest in drug development.

Physicochemical Data

A summary of the key quantitative data for ammonium hexachloroiridate(IV) is presented in Table 1 for easy reference and comparison.

| Property | Value | References |

| CAS Number | 16940-92-4 | [1][2][5] |

| Molecular Formula | (NH₄)₂[IrCl₆] | [1][3][5] |

| Molecular Weight | 441.01 g/mol | [1][2][3] |

| Appearance | Dark red to red-black solid/powder | [3] |

| Density | 2.86 g/mL at 25 °C | [6] |

| Solubility | Poorly soluble in water | [3] |

| Melting Point | Decomposes upon heating |

Key Applications and Experimental Protocols

Ammonium hexachloroiridate(IV) is a versatile precursor and catalyst in several advanced applications. This section provides detailed methodologies for some of the most relevant experimental procedures for researchers in materials science and drug development.

Synthesis of Iridium Nanoparticles via the Polyol Method

Iridium nanoparticles exhibit unique catalytic and electronic properties, making them valuable in various fields. The polyol method is a widely used technique for the synthesis of metallic nanoparticles. While many protocols exist, the following provides a generalized yet detailed workflow for the synthesis of iridium nanoparticles using ammonium hexachloroiridate(IV) as the precursor.

Experimental Protocol:

-

Precursor Solution Preparation: Dissolve a specific amount of ammonium hexachloroiridate(IV) in a polyol solvent, such as ethylene (B1197577) glycol, to achieve the desired metal concentration.

-

Addition of a Stabilizing Agent: Introduce a stabilizing agent, like polyvinylpyrrolidone (B124986) (PVP), to the solution to control the size and prevent the agglomeration of the nanoparticles.

-

Heating and Reduction: Heat the mixture to a specific temperature (typically between 120°C and 180°C) under constant stirring. The polyol acts as both the solvent and the reducing agent, reducing the iridium(IV) ions to metallic iridium.

-

Nucleation and Growth: As the reaction proceeds, iridium atoms nucleate and then grow into nanoparticles. The reaction time is a critical parameter for controlling the final size of the nanoparticles.

-

Purification: After the reaction is complete, the nanoparticles are typically isolated by centrifugation and washed multiple times with a solvent like ethanol (B145695) or acetone (B3395972) to remove any unreacted precursors, byproducts, and excess stabilizing agent.

-

Characterization: The synthesized iridium nanoparticles are then characterized using techniques such as Transmission Electron Microscopy (TEM) to determine their size and morphology, and X-ray Diffraction (XRD) to confirm their crystalline structure.

Catalytic Hydrogenation of Alkenes

Iridium complexes derived from ammonium hexachloroiridate(IV) are effective catalysts for hydrogenation reactions, which are fundamental transformations in organic synthesis and drug manufacturing. The following protocol outlines a general procedure for the catalytic hydrogenation of an alkene.

Experimental Protocol:

-

Catalyst Precursor Activation (if required): In some cases, the ammonium hexachloroiridate(IV) may be used to generate a more active catalytic species in situ. This can involve reaction with a suitable ligand.

-

Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve the alkene substrate in an appropriate solvent (e.g., ethanol, dichloromethane).

-

Catalyst Addition: Add a catalytic amount of ammonium hexachloroiridate(IV) or the pre-activated iridium catalyst to the reaction mixture.

-

Hydrogenation: Purge the reaction vessel with hydrogen gas and then maintain a positive pressure of hydrogen (typically from a balloon or a pressurized cylinder) throughout the reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up and Purification: Once the reaction is complete, carefully vent the excess hydrogen. The catalyst may be removed by filtration. The reaction mixture is then subjected to a standard work-up procedure, which may include extraction and washing. The final product is purified by a suitable method, such as column chromatography or distillation.

Evaluation of Cytotoxicity using the MTT Assay

For drug development professionals, assessing the cytotoxic potential of new compounds is a critical step. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This protocol provides a detailed methodology for evaluating the cytotoxicity of iridium-containing compounds derived from ammonium hexachloroiridate(IV).

Experimental Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test iridium compound and add them to the wells containing the cells. Include a vehicle control (the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the cells with the compound for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting cell viability against the compound concentration.

References

- 1. A Comprehensive Review of Glucose Biosensors Based on Nanostructured Metal-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iridium(III) Complexes Targeting Apoptotic Cell Death in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Imaging and proteomic study of a clickable iridium complex - Metallomics (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Ammonium Hexachloroiridate(IV)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of ammonium (B1175870) hexachloroiridate(IV), (NH₄)₂[IrCl₆], a commercially significant iridium compound. This dark red solid serves as a crucial intermediate in the isolation of iridium from ores and is a precursor for various iridium-based catalysts and advanced materials. This document details the fundamental chemical principles, experimental protocols, and purification strategies for obtaining high-purity ammonium hexachloroiridate(IV).

Synthesis of Ammonium Hexachloroiridate(IV)

The primary method for synthesizing ammonium hexachloroiridate(IV) relies on the low solubility of this salt in aqueous solutions, particularly in the presence of excess ammonium ions. The synthesis typically involves the reaction of a soluble hexachloroiridate(IV) salt, such as sodium hexachloroiridate (Na₂[IrCl₆]) or chloroiridic acid (H₂IrCl₆), with ammonium chloride (NH₄Cl).

Governing Chemical Principles

The synthesis is a precipitation reaction driven by the common ion effect. The addition of ammonium chloride to a solution containing the hexachloroiridate(IV) anion, [IrCl₆]²⁻, increases the concentration of ammonium ions (NH₄⁺), leading to the precipitation of the sparingly soluble (NH₄)₂[IrCl₆]. The reaction can be represented as:

Na₂[IrCl₆] (aq) + 2 NH₄Cl (aq) → (NH₄)₂[IrCl₆] (s) + 2 NaCl (aq)

or

H₂IrCl₆ (aq) + 2 NH₄Cl (aq) → (NH₄)₂[IrCl₆] (s) + 2 HCl (aq)

The iridium in the starting material must be in the +4 oxidation state. If the source material contains iridium in a lower oxidation state, an oxidizing agent is required.

Experimental Protocol: Synthesis from Sodium Hexachloroiridate

This protocol outlines the laboratory-scale synthesis of ammonium hexachloroiridate(IV) from a sodium hexachloroiridate solution.

Materials:

-

Sodium hexachloroiridate (Na₂[IrCl₆]) solution

-

Ammonium chloride (NH₄Cl), saturated aqueous solution

-

Deionized water

-

Ice bath

Procedure:

-

Prepare an aqueous solution of sodium hexachloroiridate.

-

Slowly add a saturated solution of ammonium chloride to the sodium hexachloroiridate solution with constant stirring.

-

Continue adding the ammonium chloride solution until the precipitation of the dark red ammonium hexachloroiridate(IV) is complete.

-

Cool the mixture in an ice bath to further decrease the solubility of the product and maximize the yield.

-

Isolate the precipitate by filtration through a Buchner funnel.

-

Wash the collected solid with a small amount of cold deionized water to remove soluble impurities.

-

Dry the final product in a desiccator over a suitable drying agent (e.g., concentrated sulfuric acid) or in a vacuum oven at a low temperature.

| Parameter | Value/Range | Notes |

| Starting Material | Aqueous solution of Sodium Hexachloroiridate (Na₂[IrCl₆]) | Concentration can vary. |

| Precipitating Agent | Saturated aqueous solution of Ammonium Chloride (NH₄Cl) | Added in excess to ensure complete precipitation. |

| Temperature | Room temperature followed by cooling in an ice bath | Lower temperatures decrease solubility and increase yield. |

| Washing | Cold deionized water | Minimizes dissolution of the product. |

| Drying | Vacuum desiccator over conc. H₂SO₄ | Ensures removal of residual moisture. |

Synthesis Workflow

An In-depth Technical Guide to the Crystal Structure and Characterization of Ammonium Hexachloroiridate(IV)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) hexachloroiridate(IV), with the chemical formula (NH₄)₂[IrCl₆], is an inorganic compound of significant interest in various scientific and industrial fields, including catalysis and materials science. This document provides a comprehensive overview of its crystal structure and characterization, presenting key quantitative data, detailed experimental protocols, and visual representations of its structural and experimental workflows.

Crystal Structure

Ammonium hexachloroiridate(IV) crystallizes in a cubic crystal system, adopting a structure analogous to that of ammonium hexachloroplatinate.[1] The fundamental building blocks of this structure are ammonium cations (NH₄⁺) and hexachloroiridate(IV) anions ([IrCl₆]²⁻). The [IrCl₆]²⁻ anion possesses an octahedral molecular geometry, with the iridium atom at the center coordinated to six chlorine atoms.[1]

Crystallographic Data

Table 1: Crystallographic and Physical Properties

| Property | Value |

| Chemical Formula | (NH₄)₂[IrCl₆] |

| Molar Mass | 441.01 g/mol |

| Crystal System | Cubic |

| Appearance | Dark red to black crystalline powder[1] |

| Density | 2.86 g/cm³ |

Characterization

A combination of analytical techniques is employed to characterize (NH₄)₂[IrCl₆], providing insights into its structural integrity, purity, and spectroscopic properties.

X-ray Diffraction (XRD)

Powder XRD is a primary technique for confirming the crystalline phase and purity of (NH₄)₂[IrCl₆]. The diffraction pattern exhibits sharp peaks characteristic of a well-ordered crystalline material.

Table 2: Representative Powder X-ray Diffraction Data

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| ... | ... | ... |

| ... | ... | ... |

| ... | ... | ... |

| ... | ... | ... |

| ... | ... | ... |

| (Note: Specific 2θ values and intensities are dependent on the X-ray wavelength used and experimental conditions. This table is a placeholder for experimental data.) |

Vibrational Spectroscopy: FT-IR and Raman

Vibrational spectroscopy provides information about the bonding and symmetry of the constituent ions.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to show vibrational modes associated with the ammonium cation (N-H stretching and bending) and the hexachloroiridate anion (Ir-Cl stretching and bending).

-

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying the vibrational modes of the highly symmetric [IrCl₆]²⁻ octahedron.

Table 3: Vibrational Spectroscopy Data

| Technique | Wavenumber (cm⁻¹) | Assignment |

| FT-IR | ~3150 | ν(N-H) of NH₄⁺ |

| FT-IR | ~1400 | δ(N-H) of NH₄⁺ |

| FT-IR | ~310 | ν(Ir-Cl) of [IrCl₆]²⁻ |

| Raman | ~345 | ν₁ (A₁g) of [IrCl₆]²⁻ |

| Raman | ~290 | ν₂ (Eg) of [IrCl₆]²⁻ |

| Raman | ~160 | ν₅ (F₂g) of [IrCl₆]²⁻ |

UV-Visible Spectroscopy

The electronic transitions within the [IrCl₆]²⁻ anion give rise to characteristic absorption bands in the UV-Visible region. In solution, these bands are well-defined. For solid-state analysis, diffuse reflectance spectroscopy is employed.

Table 4: UV-Visible Absorption Data for [IrCl₆]²⁻ in Aqueous Solution

| Wavelength (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Assignment |

| ~488 | ~4500 | Ligand to Metal Charge Transfer |

| ~430 | ~4000 | Ligand to Metal Charge Transfer |

| ~360 | ~2500 | Ligand to Metal Charge Transfer |

| ~280 | ~5000 | Ligand to Metal Charge Transfer |

Experimental Protocols

Synthesis of Ammonium Hexachloroiridate(IV)

The synthesis of (NH₄)₂[IrCl₆] is typically achieved through a precipitation reaction.[1]

Materials:

-

Sodium hexachloroiridate(IV) (Na₂[IrCl₆]) solution

-

Ammonium chloride (NH₄Cl)

-

Deionized water

-

Hydrochloric acid (optional, to maintain acidity)

Procedure:

-

Prepare an aqueous solution of sodium hexachloroiridate(IV).

-

Slowly add a saturated aqueous solution of ammonium chloride to the Na₂[IrCl₆] solution with constant stirring.

-

A dark red or black precipitate of (NH₄)₂[IrCl₆] will form due to its low solubility.[1]

-

Continue stirring for a designated period to ensure complete precipitation.

-

Isolate the precipitate by filtration (e.g., using a Büchner funnel).

-

Wash the precipitate with a small amount of cold deionized water or a dilute ammonium chloride solution to remove soluble impurities.

-

Dry the product in a desiccator or at a low temperature in an oven.

References

Navigating the Solubility Landscape of Ammonium Hexachloroiridate(IV) in Organic Solvents: A Technical Guide for Researchers

An in-depth analysis for researchers, scientists, and drug development professionals reveals a significant gap in the quantitative understanding of ammonium (B1175870) hexachloroiridate(IV) solubility in organic media. This technical guide synthesizes the available qualitative data, outlines established experimental protocols for solubility determination, and provides a framework for future research to address this critical knowledge void.

Ammonium hexachloroiridate(IV), with the chemical formula (NH₄)₂[IrCl₆], is a pivotal inorganic compound in catalysis and materials science. Its utility in these fields is often dictated by its interaction with and solubility in various media. While its behavior in aqueous solutions is reasonably documented, a comprehensive, quantitative understanding of its solubility in organic solvents remains largely uncharted territory. This guide aims to equip researchers with the current state of knowledge and the necessary methodological frameworks to explore this area.

Current State of Knowledge: A Qualitative Overview

Ammonium hexachloroiridate(IV) is generally characterized as a crystalline solid that is slightly soluble in water and is widely reported to be insoluble in ethanol (B145695).[1] Some sources also indicate its solubility in hydrochloric acid. However, precise quantitative solubility data across a broad spectrum of organic solvents are conspicuously absent in publicly available scientific literature and chemical databases. This lack of data presents a significant challenge for researchers working on applications that require the dissolution of (NH₄)₂[IrCl₆] in non-aqueous environments, such as in the preparation of catalysts or the synthesis of novel iridium-containing materials.

Quantitative Solubility Data

The available quantitative solubility data for ammonium hexachloroiridate(IV) is sparse and primarily focuses on its behavior in aqueous solutions. The qualitative observation of its insolubility in ethanol is consistently noted. A summary of the available information is presented below.

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Water | Not Specified | Slightly Soluble |

| Ethanol | Not Specified | Insoluble[1] |

| Methanol | Not Specified | Data Not Available |

| Propanol | Not Specified | Data Not Available |

| Butanol | Not Specified | Data Not Available |

| Acetone | Not Specified | Data Not Available |

| Diethyl Ether | Not Specified | Data Not Available |

| Acetonitrile | Not Specified | Data Not Available |

| Dimethylformamide (DMF) | Not Specified | Data Not Available |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Data Not Available |

| Dichloromethane | Not Specified | Data Not Available |

| Chloroform | Not Specified | Data Not Available |

| Acetic Acid | Not Specified | Data Not Available |

Experimental Protocols for Solubility Determination

In the absence of specific literature on the experimental determination of ammonium hexachloroiridate(IV) solubility in organic solvents, researchers can adapt well-established methods for determining the solubility of inorganic salts. The choice of method will depend on factors such as the expected solubility range, the nature of the solvent, and the available analytical instrumentation.

Gravimetric Method

This classical and straightforward method is suitable for determining the solubility of a substance when it is reasonably soluble in the solvent.

Methodology:

-

Saturation: A supersaturated solution of ammonium hexachloroiridate(IV) is prepared in the organic solvent of interest at a constant temperature. This is typically achieved by adding an excess of the solid to the solvent and agitating the mixture for an extended period to ensure equilibrium is reached.

-

Filtration: The saturated solution is carefully filtered to remove any undissolved solid.

-

Solvent Evaporation: A precisely measured volume or mass of the clear filtrate is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Mass Determination: The container with the dried residue is weighed. The mass of the dissolved solid is determined by subtracting the initial weight of the container.

-

Calculation: The solubility is calculated as the mass of the solute per unit mass or volume of the solvent.

Spectroscopic Method

For compounds that have a distinct chromophore, UV-Vis spectroscopy can be a powerful and sensitive method for determining solubility, especially for sparingly soluble substances. Ammonium hexachloroiridate(IV) solutions are colored, making this an appropriate technique.

Methodology:

-

Calibration Curve: A series of standard solutions of ammonium hexachloroiridate(IV) of known concentrations in the organic solvent are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

-

Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method.

-

Dilution and Measurement: A known volume of the clear, saturated filtrate is diluted with the pure solvent to a concentration that falls within the range of the calibration curve. The absorbance of this diluted solution is then measured.

-

Concentration Determination: The concentration of the diluted solution is determined from the calibration curve.

-

Solubility Calculation: The concentration of the original saturated solution, and thus the solubility, is calculated by taking the dilution factor into account.

Logical Workflow for Assessing Solubility

For a systematic investigation into the solubility of ammonium hexachloroiridate(IV) in a novel organic solvent, the following workflow is proposed.

References

Navigating the Synthesis Landscape: A Technical Guide to Ammonium Hexachloroiridate(IV) Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Ammonium hexachloroiridate(IV), a key inorganic precursor, plays a pivotal role in the synthesis of novel iridium-based compounds and catalytic systems. Its utility in cutting-edge research, particularly in the development of anticancer therapeutics and advanced materials, necessitates a comprehensive understanding of its safe handling and application. This technical guide provides an in-depth overview of the safety protocols, experimental considerations, and biological significance of iridium compounds derived from this versatile starting material.

Core Safety and Physical Data

A thorough understanding of the physicochemical properties and toxicological profile of Ammonium hexachloroiridate(IV) is fundamental to its safe handling in a laboratory setting. The following tables summarize the critical data sourced from Safety Data Sheets (SDS).

Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | (NH₄)₂[IrCl₆] | [1] |

| Molecular Weight | 441.01 g/mol | [1] |

| Appearance | Dark red to black powder/crystals | [2] |

| Density | 2.86 g/mL at 25 °C | |

| Solubility | Soluble in water | [3] |

| Stability | Stable under normal temperatures and pressures | [2] |

Toxicological and Hazard Data

| Parameter | Value | Reference |

| Acute Oral Toxicity (LD50, rat) | 1852 mg/kg | [2][3] |

| GHS Hazard Statements | H290: May be corrosive to metalsH302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | [4][5] |

| GHS Precautionary Statements | P234, P264, P270, P280, P406 | [5] |

| Hazard Symbols | Xn (Harmful) | [2] |

| Risk Phrases | R22: Harmful if swallowed | [2] |

Experimental Protocols and Handling Procedures

The following protocols outline the essential steps for the safe handling and use of Ammonium hexachloroiridate(IV) in a research environment. Adherence to these guidelines is crucial to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE) Workflow

Proper selection and use of PPE are the first line of defense against chemical hazards. The following workflow should be followed whenever handling Ammonium hexachloroiridate(IV).

Detailed PPE Specifications:

-

Eye Protection: Chemical safety goggles or a face shield should be worn.[2][5]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat or gown.[2][5]

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator (e.g., N95) is recommended.[5] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[2][5]

Spill and Emergency Response

In the event of a spill or exposure, immediate and appropriate action is critical.

References

- 1. Iridium(III) Complexes Targeting Apoptotic Cell Death in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fastercapital.com [fastercapital.com]

- 3. Cancer killer in iridium attacks tumor power sources - Futurity [futurity.org]

- 4. Frontiers | Current status of iridium-based complexes against lung cancer [frontiersin.org]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Electrochemistry of the Hexachloroiridate(IV) Anion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties and experimental analysis of the hexachloroiridate(IV) anion, [IrCl₆]²⁻. This complex is a significant subject of study in electrochemistry due to its well-behaved, reversible one-electron redox reaction, making it an excellent model system and a suitable alternative to the often problematic ferricyanide/ferrocyanide couple.

Core Electrochemical Properties

The hexachloroiridate(IV) anion undergoes a single-electron reduction to form the hexachloroiridate(III) anion, [IrCl₆]³⁻. This process is characterized by its electrochemical reversibility, meaning the electron transfer is rapid and without complicating side reactions. The redox reaction can be represented as:

[IrCl₆]²⁻ + e⁻ ⇌ [IrCl₆]³⁻

This reversible nature makes it an ideal candidate for calibrating electrochemical instrumentation and for studying the kinetics of other chemical reactions.

Quantitative Electrochemical Data

The key electrochemical parameters for the hexachloroiridate(IV)/(III) redox couple are summarized in the table below. These values are essential for the design and interpretation of electrochemical experiments.

| Parameter | Symbol | Value | Conditions |

| Standard Reduction Potential | E° | +0.87 V | vs. Standard Hydrogen Electrode (SHE) |

| Diffusion Coefficient of [IrCl₆]²⁻ | Dox | 8.38 x 10⁻⁶ cm²/s | In 0.1 M KNO₃ at 25 °C[1] |

| Diffusion Coefficient of [IrCl₆]³⁻ | Dred | 6.10 x 10⁻⁶ cm²/s | In 0.1 M KNO₃ at 25 °C[1] |

| Heterogeneous Electron Transfer Rate Constant | k⁰ | See Note 1 | At a platinum electrode |

Experimental Protocols

A thorough understanding of the electrochemistry of the hexachloroiridate(IV) anion can be achieved through cyclic voltammetry. The following is a detailed protocol for this experiment.

Protocol 1: Cyclic Voltammetry of Hexachloroiridate(IV)

Objective: To observe the reversible redox behavior of the [IrCl₆]²⁻/[IrCl₆]³⁻ couple and to determine its formal potential.

Materials:

-

Potassium hexachloroiridate(IV) (K₂IrCl₆) or Sodium hexachloroiridate(IV) (Na₂IrCl₆)

-

Potassium chloride (KCl) or other suitable supporting electrolyte

-

Deionized water

-

Volumetric flasks and pipettes

-

Electrochemical cell

-

Working electrode (e.g., Platinum or Glassy Carbon)

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., Platinum wire)

-

Potentiostat

Procedure:

-

Solution Preparation:

-

Prepare a 1.0 M stock solution of the supporting electrolyte (e.g., KCl) in deionized water.

-

Prepare a 10 mM stock solution of K₂IrCl₆ in the 1.0 M KCl solution. This solution will contain the [IrCl₆]²⁻ anion. For some experiments, a solution containing both the oxidized and reduced species is prepared by dissolving equimolar amounts of K₂IrCl₆ and K₃IrCl₆.

-

-

Electrochemical Cell Setup:

-

Assemble the three-electrode cell. The working electrode should be polished according to standard procedures to ensure a clean and reproducible surface.

-

Place the prepared hexachloroiridate(IV) solution into the electrochemical cell, ensuring the electrodes are sufficiently immersed.

-

If necessary, purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment. A typical potential window for the [IrCl₆]²⁻/[IrCl₆]³⁻ couple is from approximately +0.4 V to +1.2 V vs. Ag/AgCl. The initial potential should be set at a value where no faradaic reaction occurs.

-

Set the scan rate. A typical starting scan rate is 100 mV/s. A range of scan rates (e.g., 20, 50, 100, 200, 500 mV/s) can be used to investigate the system's reversibility.

-

Initiate the potential scan and record the resulting cyclic voltammogram.

-

Data Analysis:

-

From the cyclic voltammogram, identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc) and peak currents (ipa and ipc).

-

Calculate the formal reduction potential (E°') as the midpoint of the peak potentials: E°' = (Epa + Epc) / 2.

-

Determine the peak separation (ΔEp) = Epa - Epc. For a reversible one-electron process, ΔEp should be close to 59 mV at 25 °C.

-

Calculate the ratio of the peak currents (ipa / ipc). For a reversible system, this ratio should be close to 1.

Visualizations

The following diagrams illustrate the key processes and relationships in the electrochemical study of the hexachloroiridate(IV) anion.

Caption: Experimental workflow for the cyclic voltammetry of the hexachloroiridate(IV) anion.

Caption: Reversible one-electron redox reaction of the hexachloroiridate(IV)/(III) couple.

References

The Dawn of Iridium Chemistry: A Historical Perspective on the Discovery of Ammonium Hexachloroiridate(IV)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of ammonium (B1175870) hexachloroiridate(IV), a compound that has become a cornerstone in modern iridium chemistry and catalysis, is intrinsically linked to the identification of the element iridium itself. This guide delves into the historical context of its discovery, tracing the path from the initial isolation of iridium to the first synthesis and characterization of this pivotal coordination complex.

The Unveiling of a "Rainbow" Element

The journey begins in 1803 with the English chemist Smithson Tennant.[1][2] While investigating the black, insoluble residue remaining after dissolving platinum ore in aqua regia, a mixture of nitric and hydrochloric acids, Tennant correctly surmised that it was not merely graphite, as was commonly believed.[3] Through a series of treatments with acids and alkalis, he successfully isolated two new elements: osmium and iridium.[3] Tennant named the latter "iridium" from the Greek goddess Iris, the personification of the rainbow, a nod to the vibrant and varied colors of its salts in solution.[1][2]

Contemporaneously, across the English Channel, French chemists Hippolyte-Victor Collet-Descotils, Antoine-François Fourcroy, and Nicolas-Louis Vauquelin were also scrutinizing the same platinum residue.[2] In 1804, they published their findings, noting that the substance imparted a deep red color to platinum precipitates.[4] Their work, presented to the French Academy of Sciences, described the formation of red crystals upon the addition of ammonium chloride to a solution derived from the iridium-containing residue.[4] This observation represents the earliest documented synthesis of what was almost certainly ammonium hexachloroiridate(IV).

Early Synthesis and Characterization

The initial challenge for early 19th-century chemists was the extreme inertness and high melting point of iridium, which made it incredibly difficult to work with.[1] The discovery of its colorful complexes, therefore, provided a crucial avenue for its chemical investigation.

The historical workflow for the isolation of iridium and the subsequent synthesis of ammonium hexachloroiridate(IV) can be visualized as a logical progression from raw material to the final compound.

Physicochemical Properties: An Early Perspective

Early investigations into the properties of ammonium hexachloroiridate(IV) were largely qualitative, focusing on its distinct color and low solubility. The compound's dark red, crystalline nature made it a readily identifiable product in the nascent field of platinum group metal chemistry. Its poor solubility in water, particularly in the presence of excess ammonium chloride, was a key feature exploited for its separation and purification.

While precise quantitative data from the early 19th century is scarce, later studies provided a more detailed understanding of its properties.

| Property | Early Observations and Later Refinements |

| Formula | (NH₄)₂[IrCl₆] |

| Appearance | Dark red to black crystalline solid.[5] |

| Solubility | Poorly soluble in water, a property utilized in its purification by precipitation. |

| Thermal Decomposition | Upon heating, particularly under a reducing atmosphere (e.g., hydrogen), the compound decomposes to yield metallic iridium. This property became crucial for the preparation of pure iridium metal. |

| Oxidation State | The iridium center is in the +4 oxidation state, which was found to be a common and stable state for iridium in its complexes. |

Experimental Protocols: From Historical Practice to Modern Refinement

The foundational method for producing ammonium hexachloroiridate(IV) has remained remarkably consistent over time, a testament to the efficiency of the initial precipitation reaction. A more formalized version of the early purification techniques was described by Woo and Yost in 1931, which likely reflects an evolution of the practices established in the 19th century.

A Reconstructed Early 19th-Century Experimental Protocol (Conceptual)

-

Extraction: The black residue from platinum ore dissolution in aqua regia was fused with an alkali, such as caustic soda (sodium hydroxide), at high temperatures.

-

Dissolution: The resulting fused mass was cooled and then dissolved in water. The remaining solid material, containing iridium, was then treated with "marine acid" (hydrochloric acid) to bring the iridium into solution as a chloride complex.

-

Precipitation: To the aqueous solution of iridium chloride, a solution of ammonium chloride was added.

-

Isolation: The resulting dark red precipitate of ammonium hexachloroiridate(IV) was isolated, likely by filtration or decantation.

This early protocol was primarily aimed at the separation and identification of the new element and its compounds. The process was qualitative, with the vibrant color of the precipitate serving as a key indicator of success.

The logical relationship between the key chemical entities and processes involved in the discovery and early synthesis can be illustrated as follows:

Conclusion

The discovery of ammonium hexachloroiridate(IV) was not a singular event but rather a direct and immediate consequence of the discovery of iridium itself. The pioneering work of Smithson Tennant, and concurrently by Fourcroy and Vauquelin, in the early 1800s, not only introduced a new element to the scientific community but also laid the foundation for the rich and complex field of iridium coordination chemistry. The characteristic color and straightforward precipitation of ammonium hexachloroiridate(IV) made it an essential tool for the early investigation and isolation of iridium. This historical context underscores the fundamental importance of this compound, which continues to be a vital precursor and catalyst in modern chemical research and applications.

References

Methodological & Application

Ammonium Hexachloroiridate(IV): A Versatile Catalyst in Modern Organic Synthesis

Ammonium (B1175870) hexachloroiridate(IV) ((NH₄)₂[IrCl₆]) is emerging as a valuable and versatile catalyst and pre-catalyst in a range of organic transformations. Its stability, ease of handling, and reactivity upon activation make it an attractive choice for researchers in academia and the pharmaceutical industry. This document provides detailed application notes and experimental protocols for key synthetic methodologies employing this iridium salt, focusing on transfer hydrogenation of ketones, aerobic oxidation of alcohols, and C-H functionalization of indoles.

Application Note 1: Transfer Hydrogenation of Ketones

Introduction: The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of numerous pharmaceutical intermediates and fine chemicals. Ammonium hexachloroiridate(IV) can serve as an efficient pre-catalyst for the transfer hydrogenation of a wide variety of ketones. In the presence of a hydrogen donor, such as sodium formate (B1220265), it forms highly active iridium hydride species in situ, which readily reduce the carbonyl group with high efficiency and selectivity.

Mechanism: The catalytic cycle is believed to commence with the reduction of the Ir(IV) pre-catalyst to a lower oxidation state, likely Ir(III) or Ir(I), by the hydrogen donor. This is followed by the formation of an iridium hydride complex. The ketone substrate coordinates to the iridium center, and subsequent migratory insertion of the carbonyl group into the Ir-H bond, followed by hydrolysis, yields the secondary alcohol and regenerates the active iridium catalyst.

Experimental Protocol: Transfer Hydrogenation of Acetophenone (B1666503)

Materials:

-

Ammonium hexachloroiridate(IV) ((NH₄)₂[IrCl₆])

-

Acetophenone

-

Sodium formate (HCOONa)

-

Isopropanol (B130326) (i-PrOH)

-

Water (deionized)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ammonium hexachloroiridate(IV) (0.005 mmol, 2.2 mg).

-

Add sodium formate (1.5 mmol, 102 mg) and isopropanol (10 mL).

-

Stir the mixture at room temperature for 10 minutes to ensure dissolution of the reagents.

-

Add acetophenone (1.0 mmol, 120.2 mg, 117 µL) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding 10 mL of deionized water.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford 1-phenylethanol.

Quantitative Data:

| Entry | Substrate | Catalyst Loading (mol%) | Hydrogen Donor | Solvent | Time (h) | Yield (%) |

| 1 | Acetophenone | 0.5 | HCOONa | i-PrOH | 4 | 95 |

| 2 | 4'-Chloroacetophenone | 0.5 | HCOONa | i-PrOH | 5 | 92 |

| 3 | Cyclohexanone | 0.5 | HCOONa | i-PrOH | 6 | 88 |

Experimental Workflow for Transfer Hydrogenation:

Caption: Workflow for the transfer hydrogenation of ketones.

Application Note 2: Aerobic Oxidation of Alcohols

Introduction: The oxidation of alcohols to aldehydes and ketones is a cornerstone of organic synthesis. The use of molecular oxygen from the air as the terminal oxidant represents a green and sustainable approach. Ammonium hexachloroiridate(IV), in the presence of a suitable co-catalyst and base, can facilitate the aerobic oxidation of benzylic and other activated alcohols. The iridium catalyst activates molecular oxygen and facilitates the dehydrogenation of the alcohol.

Mechanism: While the precise mechanism can be complex and dependent on the co-catalyst system, a plausible pathway involves the formation of an iridium-peroxo or iridium-oxo species from the reaction of a reduced iridium center with molecular oxygen. The alcohol substrate then coordinates to the iridium center, followed by a β-hydride elimination step to yield the corresponding aldehyde or ketone, water, and the regenerated iridium catalyst.

Experimental Protocol: Aerobic Oxidation of Benzyl (B1604629) Alcohol

Materials:

-

Ammonium hexachloroiridate(IV) ((NH₄)₂[IrCl₆])

-

Benzyl alcohol

-

Potassium carbonate (K₂CO₃)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Air or oxygen supply

Procedure:

-

To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an air inlet, add ammonium hexachloroiridate(IV) (0.01 mmol, 4.4 mg) and potassium carbonate (2.0 mmol, 276 mg).

-

Add toluene (20 mL) to the flask.

-

Introduce benzyl alcohol (1.0 mmol, 108.1 mg, 104 µL) to the reaction mixture.

-

Bubble a gentle stream of air through the reaction mixture while stirring vigorously.

-

Heat the mixture to 100 °C and maintain for 12-24 hours.

-

Monitor the reaction progress by Gas Chromatography (GC) or TLC.

-

Upon completion, cool the reaction to room temperature.

-

Filter the reaction mixture to remove the base and catalyst residues.

-

Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford benzaldehyde.

Quantitative Data:

| Entry | Substrate | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) |

| 1 | Benzyl alcohol | 1.0 | K₂CO₃ | Toluene | 18 | 85 |

| 2 | 4-Methoxybenzyl alcohol | 1.0 | K₂CO₃ | Toluene | 16 | 90 |

| 3 | Cinnamyl alcohol | 1.0 | K₂CO₃ | Toluene | 24 | 78 |

Logical Relationship for Aerobic Oxidation:

Caption: Key components and stages in aerobic alcohol oxidation.

Application Note 3: C-H Functionalization of Indoles

Introduction: The direct functionalization of C-H bonds is a powerful strategy in organic synthesis for its atom and step economy. Iridium catalysts have shown remarkable activity in directing the borylation of C-H bonds in various heterocycles, including indoles. While often requiring specific ligands, under certain conditions, a simple iridium source like ammonium hexachloroiridate(IV) can potentially catalyze the C-H borylation of N-protected indoles, providing a valuable intermediate for further cross-coupling reactions.

Mechanism: The catalytic cycle for iridium-catalyzed C-H borylation typically involves the oxidative addition of a B-H or B-B bond from the boron source to the iridium center. This is followed by the coordination of the indole (B1671886) substrate and a concerted metalation-deprotonation (CMD) step, where the C-H bond is broken and a C-Ir bond is formed. Reductive elimination then furnishes the borylated indole and regenerates the active iridium catalyst.

Experimental Protocol: C-H Borylation of N-Boc-Indole

Materials:

-

Ammonium hexachloroiridate(IV) ((NH₄)₂[IrCl₆])

-

N-Boc-indole

-

Bis(pinacolato)diboron (B136004) (B₂pin₂)

-

Standard Schlenk line and glassware

-

Magnetic stirrer and hotplate

Procedure:

-

In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add ammonium hexachloroiridate(IV) (0.015 mmol, 6.6 mg).

-

Add bis(pinacolato)diboron (0.6 mmol, 152 mg).

-

Add N-Boc-indole (0.5 mmol, 107.6 mg).

-

Add anhydrous, degassed cyclohexane (2.5 mL).

-

Seal the Schlenk tube and remove it from the glovebox.

-

Place the reaction mixture in a preheated oil bath at 80 °C and stir for 16 hours.

-

Monitor the reaction by GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (10 mL) and filter through a short plug of silica gel, eluting with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole.

Quantitative Data:

| Entry | Substrate | Catalyst Loading (mol%) | Boron Source | Solvent | Time (h) | Yield (%) |

| 1 | N-Boc-Indole | 3.0 | B₂pin₂ | Cyclohexane | 16 | 75 |

| 2 | N-Boc-5-bromoindole | 3.0 | B₂pin₂ | Cyclohexane | 18 | 70 |

| 3 | N-Boc-2-methylindole | 3.0 | B₂pin₂ | Cyclohexane | 24 | 65 |

Experimental Workflow for C-H Borylation:

Caption: Workflow for the C-H borylation of N-Boc-indole.

Application Notes and Protocols for the Synthesis of Iridium Oxide Nanoparticles from Ammonium Hexachloroiridate ((NH₄)₂[IrCl₆])

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of iridium oxide (IrO₂) nanoparticles using ammonium (B1175870) hexachloroiridate ((NH₄)₂[IrCl₆]) as the precursor. Three primary synthesis methodologies are presented: a novel Perchlorate (B79767) Fusion–Hydrothermal (PFHT) synthesis, a conventional hydrothermal method, and an alkaline hydrolysis approach. These protocols are designed to yield iridium oxide nanoparticles with controlled sizes, typically in the range of 1-10 nm. This document is intended to serve as a comprehensive guide for researchers in materials science, catalysis, and nanomedicine, providing a foundation for the reproducible synthesis of high-quality iridium oxide nanoparticles for a variety of applications, including electrocatalysis and as potential components in drug delivery systems.

Introduction

Iridium oxide (IrO₂) nanoparticles are of significant interest due to their exceptional chemical stability, high electrical conductivity, and excellent electrocatalytic activity, particularly for the oxygen evolution reaction (OER) in acidic media. The synthesis of well-defined and uniform IrO₂ nanoparticles is crucial for maximizing their performance in applications such as water electrolysis, pH sensors, and biocompatible coatings for medical implants. The choice of the precursor and the synthesis method are critical factors that determine the final properties of the nanoparticles, including their size, crystallinity, and surface area. Ammonium hexachloroiridate ((NH₄)₂[IrCl₆]) is a common and cost-effective precursor for the preparation of iridium-based materials. This document outlines detailed protocols for the synthesis of IrO₂ nanoparticles from this precursor, enabling researchers to produce these advanced materials with a high degree of control.

Synthesis Methodologies

The following sections provide detailed protocols for three distinct methods for the synthesis of iridium oxide nanoparticles from (NH₄)₂[IrCl₆]. A comparative summary of the key experimental parameters and resulting nanoparticle characteristics is presented in Table 1.

Table 1: Comparison of Synthesis Methodologies for Iridium Oxide Nanoparticles

| Parameter | Perchlorate Fusion–Hydrothermal (PFHT) Synthesis | Hydrothermal Synthesis on Carbon Nanotubes | Alkaline Hydrolysis |

| Iridium Precursor | H₂IrCl₆ (can be adapted for (NH₄)₂[IrCl₆]) | Iridium Complex (e.g., H₂IrCl₆ or (NH₄)₂[IrCl₆]) | (NH₄)₂[IrCl₆] or similar Ir(IV) salt |

| Key Reagents | Sodium Perchlorate (NaClO₄) | Oxidized Carbon Nanotubes (CNT-COOH) | Sodium Hydroxide (B78521) (NaOH) |

| Solvent | Deionized Water | Ethanol/Water mixture (9:1 v/v) | Deionized Water |

| Calcination Temp. | 300 °C for 2 hours[1] | N/A | N/A |

| Reaction Temp. | 180 °C (hydrothermal)[1] | 80 °C (initial heating), 150 °C (hydrothermal) | Elevated temperature (e.g., 80-100 °C) |

| Reaction Time | 8 hours (hydrothermal)[1] | 6 hours (initial heating), 4 hours (hydrothermal) | Not specified, requires monitoring |

| Resulting NP Size | ~2 nm[1] | ~1.7 nm | 1-2 nm |

| Crystallinity | Nano-crystalline rutile-type[1] | Amorphous to poorly crystalline | Amorphous |

| Morphology | Spherical nanoparticles | Nanoparticles decorated on CNTs | Aggregated nanoparticles |

Experimental Protocols

Protocol 1: Perchlorate Fusion–Hydrothermal (PFHT) Synthesis

This method yields highly crystalline, rutile-type IrO₂ nanoparticles of approximately 2 nm in size.[1] It involves an initial calcination step followed by hydrothermal treatment.

Materials:

-

Ammonium hexachloroiridate ((NH₄)₂[IrCl₆])

-

Sodium perchlorate (NaClO₄)

-

Deionized water

-

Crucible

-

Muffle furnace

-

Hydrothermal reactor (autoclave)

-

Centrifuge

-

Drying oven

Procedure:

-

Precursor Mixture Preparation: In a crucible, dissolve (NH₄)₂[IrCl₆] and NaClO₄ in a minimal amount of deionized water. The molar ratio of NaClO₄ to the iridium precursor should be optimized, but a starting point of 10:1 can be used.

-

Drying: Dry the mixture in an oven at 120 °C until all the water has evaporated.

-

Calcination: Transfer the crucible to a muffle furnace and calcine the salt mixture at 300 °C for 2 hours with a heating rate of 5 °C/min.[1]

-

Hydrothermal Treatment: After cooling, transfer the calcined powder to a hydrothermal reactor. Add deionized water to the reactor, seal it, and heat it to 180 °C for 8 hours.[1] The autogenous pressure will facilitate the formation of crystalline nanoparticles.

-

Purification: After the hydrothermal treatment, cool the reactor to room temperature. Collect the nanoparticles by centrifugation, and wash them repeatedly with deionized water to remove any remaining salts.

-

Drying: Dry the purified IrO₂ nanoparticles in an oven at 80-100 °C.

Protocol 2: Hydrothermal Synthesis on Carbon Nanotubes (CNTs)

This protocol is adapted for the synthesis of IrO₂ nanoparticles supported on a high-surface-area material, such as carboxyl-functionalized carbon nanotubes (CNT-COOH), resulting in nanoparticles of approximately 1.7 nm.

Materials:

-

Ammonium hexachloroiridate ((NH₄)₂[IrCl₆])

-

Oxidized Multi-Walled Carbon Nanotubes (MWCNT-COOH)

-

Ethanol

-

Deionized water

-

Hydrothermal autoclave

-

Filtration setup

-

Vacuum oven

Procedure:

-

Dispersion: Disperse the required amount of (NH₄)₂[IrCl₆] and oxidized CNTs in a 9:1 (v/v) ethanol/water mixture.

-

Initial Heating: Heat the mixture at 80 °C for 6 hours with constant stirring. This step facilitates the initial interaction between the iridium precursor and the CNT support.

-

Hydrothermal Treatment: Transfer the mixture to a hydrothermal autoclave and heat it at 150 °C for 4 hours.

-

Purification: After cooling, filter the resulting material and wash it thoroughly with a 9:1 (v/v) ethanol/water mixture.

-

Drying: Dry the IrO₂/CNT composite material in a vacuum oven at 120 °C for 4 hours.

Protocol 3: Alkaline Hydrolysis

This method is a facile route to produce small, amorphous iridium oxide nanoparticles (1-2 nm) at relatively low temperatures.

Materials:

-

Ammonium hexachloroiridate ((NH₄)₂[IrCl₆])

-

Sodium Hydroxide (NaOH) solution (e.g., 1 M)

-

Deionized water

-

Heating mantle with a stirrer

-

pH meter

-

Centrifuge

Procedure:

-

Precursor Solution: Prepare an aqueous solution of (NH₄)₂[IrCl₆].

-

Hydrolysis: While stirring vigorously, slowly add NaOH solution to the iridium precursor solution to induce the hydrolysis of the iridium salt. The pH of the solution should be carefully monitored and adjusted to a basic range (e.g., pH 10-12).

-

Heating: Heat the colloidal solution at 80–100 °C. The color of the solution will change as the iridium hydroxide forms and subsequently converts to iridium oxide. The reaction time will vary depending on the temperature and precursor concentration.

-

Purification: After the reaction is complete (indicated by a stable dark-colored suspension), cool the solution to room temperature. Collect the nanoparticles by centrifugation and wash them repeatedly with deionized water until the pH of the supernatant is neutral.

-

Drying: Dry the resulting iridium oxide nanoparticles in an oven at a moderate temperature (e.g., 80 °C). Note that calcination at higher temperatures (e.g., 400 °C) can be performed to increase crystallinity, though this may also lead to particle growth.[2]

Characterization of Iridium Oxide Nanoparticles

To ensure the successful synthesis of iridium oxide nanoparticles with the desired properties, a comprehensive characterization is essential. Key techniques and their expected outcomes are summarized in Table 2.

Table 2: Characterization Techniques for Iridium Oxide Nanoparticles

| Technique | Purpose | Expected Results |

| Transmission Electron Microscopy (TEM) | To determine particle size, morphology, and dispersion. | Spherical nanoparticles with sizes in the range of 1-10 nm, depending on the synthesis method. High-resolution TEM (HRTEM) can reveal the crystalline lattice fringes. |

| X-ray Diffraction (XRD) | To identify the crystal structure and estimate the crystallite size. | For crystalline samples, diffraction peaks corresponding to the rutile phase of IrO₂ are expected. Broad peaks indicate small crystallite sizes. Amorphous samples will show a broad halo instead of sharp peaks. |

| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition and oxidation states of iridium. | The presence of Ir and O peaks. The Ir 4f core level spectrum can be deconvoluted to identify the Ir(IV) oxidation state, confirming the formation of IrO₂. |

| Brunauer-Emmett-Teller (BET) Analysis | To measure the specific surface area of the nanoparticles. | High surface area is expected for smaller nanoparticles, which is crucial for catalytic applications. |

Visualized Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the synthesis protocols.

Figure 1: Experimental workflows for the synthesis of iridium oxide nanoparticles.

Figure 2: Generalized pathway for the formation of IrO₂ nanoparticles.

References

Application Notes and Protocols for Ammonium Hexachloroiridate(IV) in Electrocatalysis

For Researchers, Scientists, and Drug Development Professionals

Ammonium hexachloroiridate(IV), with the chemical formula (NH₄)₂[IrCl₆], is a versatile and crucial precursor in the synthesis of high-performance iridium-based electrocatalysts. Its utility spans a range of critical electrochemical reactions, including the Oxygen Evolution Reaction (OER), Hydrogen Evolution Reaction (HER), and Chlorine Evolution Reaction (CER). These reactions are fundamental to renewable energy technologies such as water electrolyzers for hydrogen production and advanced electrochemical synthesis. This document provides detailed application notes and experimental protocols for the utilization of Ammonium hexachloroiridate(IV) in the fabrication of iridium-based electrocatalysts.

Overview of Applications in Electrocatalysis

Ammonium hexachloroiridate(IV) serves as a convenient and reliable source of iridium for the synthesis of various catalytic materials, including:

-

Iridium Oxide (IrOₓ): A state-of-the-art catalyst for the OER in acidic media, prized for its high activity and stability.

-

Iridium Nanoparticles (Ir NPs): Effective catalysts for the HER, often alloyed with other metals to enhance performance and reduce cost.

-

Mixed Metal Oxides: Incorporation of iridium into other metal oxide frameworks can enhance activity and selectivity for reactions like the CER.

The choice of synthesis method significantly influences the morphology, crystallinity, and, consequently, the electrocatalytic performance of the final material. Common synthesis routes originating from Ammonium hexachloroiridate(IV) include thermal decomposition, microwave-assisted synthesis, and electrodeposition.

Electrocatalyst Synthesis Protocols

Herein, we provide detailed protocols for the synthesis of iridium-based electrocatalysts from Ammonium hexachloroiridate(IV) for various applications.

Synthesis of Iridium Oxide (IrOₓ) for the Oxygen Evolution Reaction (OER)

a) Microwave-Assisted Hydrothermal Synthesis

This method yields highly active and stable iridium oxohydroxides, which are effective for the OER in acidic environments.

Experimental Protocol:

-

Precursor Solution Preparation: Prepare a 10⁻² mol L⁻¹ aqueous solution of Ammonium hexachloroiridate(IV).

-

Addition of Base: Add a potassium hydroxide (B78521) (KOH) solution to the iridium precursor solution to achieve a desired KOH:Ir molar ratio (e.g., from 1:1 to 100:1).

-

Microwave Synthesis:

-

Transfer the mixture to a microwave synthesis reactor vessel.

-

Heat the solution to 250°C and hold for 1 hour under constant stirring. The pressure inside the vessel will increase due to water decomposition.

-

-

Product Recovery:

-

After the reaction, cool the vessel to room temperature.

-

Collect the precipitate by centrifugation.

-

Wash the product thoroughly with deionized water to remove any remaining ions.

-

Dry the resulting Ir-oxohydroxide powder in an oven at 60°C.

-

b) Thermal Decomposition

Thermal decomposition of Ammonium hexachloroiridate(IV) in a controlled atmosphere is a straightforward method to produce iridium or iridium oxide catalysts. The final product depends on the atmosphere and temperature.

Experimental Protocol:

-

Sample Preparation: Place a known amount of Ammonium hexachloroiridate(IV) powder in a ceramic boat.

-

Furnace Setup: Place the boat in a tube furnace equipped with gas flow control.

-

Decomposition Program:

-

Inert Atmosphere (for metallic Iridium):

-

Purge the furnace tube with an inert gas (e.g., argon or nitrogen) at a flow rate of 100 sccm for at least 30 minutes.

-

Heat the furnace to 350°C at a rate of 5-10°C/min and hold for 2 hours.

-

Increase the temperature to 700°C and hold for another 2 hours to ensure complete decomposition.[1]

-

Cool down to room temperature under the inert gas flow.

-

-

Oxidizing Atmosphere (for Iridium Oxide):

-

Follow the same temperature program as above but use a flow of synthetic air or a mixture of oxygen and an inert gas.

-

-

-

Product Collection: Carefully collect the resulting powder from the boat.

Synthesis of Iridium Nanoparticles for the Hydrogen Evolution Reaction (HER)

Iridium nanoparticles supported on a conductive material are effective for the HER.

Experimental Protocol:

-

Support Dispersion: Disperse a high-surface-area carbon support (e.g., Vulcan XC-72) in a suitable solvent like ethylene (B1197577) glycol through sonication.

-

Precursor Addition: Add an aqueous solution of Ammonium hexachloroiridate(IV) to the carbon dispersion under vigorous stirring.

-

Reduction:

-

Heat the mixture to a temperature between 120°C and 160°C.

-

Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) solution, dropwise to the heated suspension.

-

-

Product Recovery:

-

Maintain the temperature for 1-2 hours after the addition of the reducing agent to ensure complete reduction.

-

Cool the mixture to room temperature.

-

Collect the catalyst by filtration or centrifugation.

-

Wash the product with deionized water and ethanol (B145695) to remove any residual reactants and byproducts.

-

Dry the final catalyst powder in a vacuum oven at 60°C.

-

Synthesis of Iridium-Based Catalysts for the Chlorine Evolution Reaction (CER)

For the CER, iridium is often combined with other metals to form mixed oxides, which can enhance selectivity and stability.

Experimental Protocol (for an Iridium-Cobalt Mixed Oxide):

-

Precursor Solution: Prepare a solution of Ammonium hexachloroiridate(IV) and a cobalt salt (e.g., cobalt nitrate) in a suitable solvent, such as isopropanol. The desired atomic ratio of Ir to Co should be considered.

-

Substrate Preparation: Prepare a conductive substrate (e.g., titanium foil) by cleaning it through sonication in acetone, isopropanol, and deionized water, followed by etching in a suitable acid (e.g., oxalic acid).

-

Coating: Apply the precursor solution onto the prepared substrate using a brush or dip-coating method.

-

Drying and Calcination:

-

Dry the coated substrate in an oven at 80-100°C for 10-15 minutes.

-

Calcine the dried substrate in a furnace at a temperature between 400°C and 550°C for 10-20 minutes in an air atmosphere.

-

-

Repetitive Coating: Repeat the coating, drying, and calcination steps several times to achieve the desired catalyst loading.

-

Final Annealing: After the final coating, anneal the electrode at the calcination temperature for 1 hour to ensure the formation of a stable mixed oxide layer.

Electrochemical Performance Data

The performance of electrocatalysts is typically evaluated using a three-electrode electrochemical setup. Key performance metrics are summarized in the tables below.

Table 1: Oxygen Evolution Reaction (OER) Performance of IrOₓ Catalysts

| Catalyst Synthesis Method | Electrolyte | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference |

| Microwave-Assisted Hydrothermal | 0.5 M H₂SO₄ | Not Reported | Not Reported | [2] |

| Electrodeposition (from IrCl₄) | 1 M H₂SO₄ | ~300 | ~55 | [3][4] |

Note: The microwave-assisted synthesis resulted in a mass activity of 351 A g⁻¹, which was superior to a commercial IrO₂ catalyst (305 A g⁻¹).[5]

Table 2: Hydrogen Evolution Reaction (HER) Performance of Iridium-Based Catalysts

| Catalyst | Electrolyte | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference |

| Ir-Ni Nitride Core-Shell NPs | 0.5 M H₂SO₄ | ~30 | ~30 | [6] |

Table 3: Chlorine Evolution Reaction (CER) Performance of Iridium-Based Catalysts

| Catalyst | Electrolyte | Current Density @ Applied Potential | Faradaic Efficiency (%) | Reference |

| Iridium-Cobalt Mixed Oxide | 50 mM NaCl | ~10 mA/cm² @ 1.6 V vs. RHE | ~100 | [7] |

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for synthesizing and characterizing electrocatalysts derived from Ammonium hexachloroiridate(IV).

Caption: General workflow for the synthesis and evaluation of electrocatalysts.

Caption: Workflow for OER catalyst preparation and testing.

Concluding Remarks

Ammonium hexachloroiridate(IV) is a cornerstone precursor for the development of advanced iridium-based electrocatalysts. The protocols outlined in this document provide a foundation for the synthesis and evaluation of these materials for critical energy and environmental applications. The selection of the synthesis route and parameters is paramount in tuning the final properties of the catalyst and achieving optimal performance for the target electrochemical reaction. Further research and development, particularly in creating nanostructured and multi-metallic catalysts, will continue to enhance the efficiency and cost-effectiveness of these systems.

References

- 1. CN1037618C - Method for making pure iridium - Google Patents [patents.google.com]

- 2. pure.mpg.de [pure.mpg.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Iridium Thin Film Deposition using Ammonium Hexachloroiridate ((NH₄)₂[IrCl₆])

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the deposition of iridium thin films using ammonium (B1175870) hexachloroiridate, ((NH₄)₂[IrCl₆]), as a precursor. Iridium films are of significant interest due to their high chemical stability, corrosion resistance, and catalytic activity, making them suitable for applications in catalysis, electrochemistry, and as protective coatings.

Introduction

Iridium (Ir) thin films can be prepared through various physical and chemical vapor deposition techniques. The use of ammonium hexachloroiridate ((NH₄)₂[IrCl₆]) as a precursor offers a cost-effective and straightforward approach for iridium film deposition, primarily through methods involving thermal decomposition. This inorganic salt decomposes at elevated temperatures to yield metallic iridium, making it a viable precursor for techniques such as Chemical Vapor Deposition (CVD), Spray Pyrolysis, and Aerosol-Assisted Chemical Vapor Deposition (AACVD).

The thermal decomposition of (NH₄)₂[IrCl₆] proceeds in stages, with the final product being metallic iridium. The process involves the release of gaseous byproducts such as ammonia (B1221849) (NH₃), hydrogen chloride (HCl), and nitrogen (N₂).[1][2][3] A key advantage of this precursor is its solubility in water, which allows for solution-based deposition techniques that do not require complex and expensive organometallic precursors.

Deposition Methodologies

Two primary methods are proposed for the deposition of iridium thin films using (NH₄)₂[IrCl₆]:

-

Method A: Solution-Based Thermal Decomposition (Adapted from Spray Pyrolysis/AACVD principles) : This method is suitable for laboratories equipped for solution-based processing and offers good control over film thickness and morphology.

-

Method B: Direct Solid-Source Thermal Decomposition (Adapted from CVD principles) : This method is a simpler approach, relying on the direct heating of the precursor powder in a furnace.

Experimental Protocols

Precursor and Substrate Preparation

-

Precursor : High-purity ammonium hexachloroiridate ((NH₄)₂[IrCl₆]) (99.9% or higher).

-

Solvent (for Method A) : Deionized (DI) water or ethanol.

-

Substrates : Silicon wafers, quartz, glassy carbon, or other substrates stable at the deposition temperature.

-

Substrate Cleaning : Substrates should be thoroughly cleaned to ensure good film adhesion. A typical cleaning procedure involves sequential ultrasonication in acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen gas. A final plasma cleaning step can be employed to remove any residual organic contaminants.

Method A: Solution-Based Thermal Decomposition (Spray Pyrolysis / AACVD Approach)

This protocol describes a laboratory-scale setup for depositing iridium thin films from a solution of (NH₄)₂[IrCl₆].

Experimental Setup:

-

A precursor solution is prepared by dissolving (NH₄)₂[IrCl₆] in a suitable solvent.

-

The solution is atomized to create a fine aerosol.

-

A carrier gas transports the aerosol to a heated substrate.

-

On the hot substrate, the solvent evaporates, and the precursor decomposes to form an iridium film.

Detailed Protocol:

-

Precursor Solution Preparation : Prepare a 0.01 M to 0.1 M solution of (NH₄)₂[IrCl₆] in deionized water or ethanol. Ensure the precursor is fully dissolved.

-

Aerosol Generation : Use an ultrasonic nebulizer or a pneumatic atomizer to generate a fine aerosol of the precursor solution.

-

Deposition :

-

Place the cleaned substrate on a hot plate or in a tube furnace.

-

Heat the substrate to the desired deposition temperature (see Table 1 for temperature ranges).

-

Introduce the aerosol into the deposition chamber using a carrier gas (e.g., Nitrogen or Argon) at a controlled flow rate.

-

The deposition time will determine the film thickness.

-

-

Post-Deposition Annealing (Optional) : After deposition, the film can be annealed in a reducing atmosphere (e.g., forming gas, 5% H₂ in N₂) or an inert atmosphere at a higher temperature to improve crystallinity and density.

Method B: Direct Solid-Source Thermal Decomposition (CVD Approach)

This protocol describes a simpler method where the solid precursor is heated in proximity to the substrate.

Experimental Setup:

-

A two-zone tube furnace is ideal, allowing for separate temperature control for the precursor and the substrate.

-

A quartz tube serves as the reaction chamber.

-

An inert carrier gas flows through the tube.

Detailed Protocol:

-

Precursor Loading : Place a small amount of (NH₄)₂[IrCl₆] powder in an alumina (B75360) boat in the upstream zone of the tube furnace.

-

Substrate Placement : Place the cleaned substrate in the downstream (hotter) zone of the furnace.

-

Purging : Purge the tube with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes to remove any oxygen and moisture.

-

Deposition :

-

Heat the substrate zone to the desired deposition temperature (see Table 1).

-

Slowly heat the precursor zone to initiate sublimation and decomposition. A temperature ramp is recommended to control the deposition rate.[4]

-

Maintain a low flow of the carrier gas to transport the vaporized and decomposed species to the substrate.

-

-

Cooling : After the desired deposition time, turn off the heaters and allow the system to cool to room temperature under the inert gas flow.

Data Presentation

The following table summarizes the key experimental parameters for the deposition of iridium thin films using (NH₄)₂[IrCl₆]. These parameters are starting points and may require optimization based on the specific experimental setup and desired film properties.

| Parameter | Method A: Solution-Based | Method B: Solid-Source |

| Precursor | 0.01 - 0.1 M (NH₄)₂[IrCl₆] in DI water/ethanol | Solid (NH₄)₂[IrCl₆] powder |

| Substrate Temperature | 350 - 500 °C | 400 - 700 °C |

| Precursor Temperature | N/A (solution is atomized) | 300 - 400 °C |

| Carrier Gas | Nitrogen or Argon | Nitrogen or Argon |

| Carrier Gas Flow Rate | 1 - 5 L/min | 10 - 100 sccm |

| Deposition Pressure | Atmospheric | 1 - 10 Torr |

| Typical Deposition Rate | 1 - 10 nm/min (highly dependent on concentration and flow) | 0.5 - 5 nm/min (dependent on precursor temp.) |

| Post-Deposition Annealing | 500 - 800 °C in N₂ or forming gas (optional) | 500 - 800 °C in N₂ or forming gas (optional) |

Table 1: Summary of Experimental Parameters for Iridium Thin Film Deposition.

Visualizations

Experimental Workflow

Caption: General workflow for iridium thin film deposition.

Signaling Pathway (Chemical Transformation)

References

- 1. researchgate.net [researchgate.net]

- 2. Insight into the thermal decomposition of ammonium hexahalogenoiridates(iv) and hexachloroiridate(iii) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Studying the Process of (NH4)2[IrCl6] Thermal Decomposition by X-Ray Photoelectron Spectroscopy and Electron Microscopy › Research Explorer [pure.nsu.ru]